CLinDMA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C54H97NO3 |

|---|---|

Molekulargewicht |

808.4 g/mol |

IUPAC-Name |

2-[4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]butoxy]-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dienoxy]propan-1-amine |

InChI |

InChI=1S/C54H97NO3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38-56-43-48(42-55(7)8)58-40-26-25-39-57-47-34-36-53(5)46(41-47)30-31-49-51-33-32-50(45(4)29-27-28-44(2)3)54(51,6)37-35-52(49)53/h13-14,16-17,30,44-45,47-52H,9-12,15,18-29,31-43H2,1-8H3/b14-13-,17-16-/t45-,47+,48?,49+,50-,51+,52+,53+,54-/m1/s1 |

InChI-Schlüssel |

PGYFLJKHWJVRMC-ZXRZDOCRSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCOCC(CN(C)C)OCCCCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCOCC(CN(C)C)OCCCCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Core Mechanism of Action of CLinDMA

Introduction

This compound is a cationic lipid utilized in the formulation of lipid nanoparticles (LNPs), such as LNP201, for the systemic delivery of therapeutic molecules like small interfering RNA (siRNA).[1][2][3][4] While primarily a delivery vehicle, this compound possesses intrinsic bioactivity, notably the capacity to induce an inflammatory response.[1] This technical guide delineates the mechanism of action of this compound, focusing on its role as an immunomodulatory agent. A comprehensive understanding of these mechanisms is critical for the rational design of LNP-based therapeutics and vaccines.

Core Mechanism of Action: Innate Immune System Activation

The principal mechanism of action of this compound, and cationic lipids in general, involves the activation of the innate immune system. This response is not a side effect but rather an inherent property of the molecule that can be harnessed, for instance, in vaccine adjuvantation. The inflammatory cascade is initiated through the recognition of this compound-containing LNPs by pattern recognition receptors (PRRs) on immune cells, primarily macrophages and dendritic cells. This leads to the activation of downstream signaling pathways, culminating in the production of pro-inflammatory cytokines and chemokines.

Signaling Pathways

The inflammatory response elicited by this compound is mediated by key signaling pathways of the innate immune system. Cationic lipids have been shown to activate Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the NLRP3 inflammasome.

-

TLR Activation: this compound-containing LNPs can be recognized by TLR2 and TLR4 on the surface of antigen-presenting cells. This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the transcription of genes encoding for various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

-

NLRP3 Inflammasome Activation: Cationic lipids can also activate the NLRP3 inflammasome, a multiprotein complex in the cytoplasm of immune cells. This activation is a key step in the processing and secretion of IL-1β. The NLRP3 inflammasome promotes the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β into the mature, secreted IL-1β.

The following diagram illustrates the signaling pathway initiated by this compound:

References

CLinDMA: A Technical Guide to Structure, Properties, and Applications in siRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

CLinDMA is a synthetic, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery, particularly for small interfering RNA (siRNA). Its chemical structure is designed to facilitate the encapsulation of negatively charged siRNA molecules into lipid nanoparticles (LNPs) and promote their efficient delivery into target cells. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, detailed methodologies for the formulation and characterization of this compound-containing LNPs, and a discussion of its mechanism of action in mediating siRNA delivery and the associated inflammatory response.

This compound Structure and Chemical Properties

This compound (Chemical Abstract Service (CAS) Number: 908860-82-2) is a complex cationic lipid with a molecular formula of C54H97NO3 and a molecular weight of 808.35 g/mol .[1][2] Its structure features a tertiary amine head group, which is ionizable, and two long, unsaturated hydrocarbon tails. This amphipathic nature is crucial for its function in forming lipid bilayers and encapsulating therapeutic payloads.

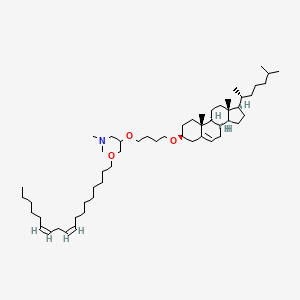

A two-dimensional representation of the this compound chemical structure is provided below.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Related Ionizable Lipids

| Property | This compound | Representative Ionizable Lipids (e.g., DLin-MC3-DMA) | Reference(s) |

| Molecular Formula | C54H97NO3 | C43H79NO5 | [1][2] |

| Molecular Weight | 808.35 g/mol | 642.08 g/mol | [1] |

| CAS Number | 908860-82-2 | 1224606-06-7 | |

| Appearance | Viscous Liquid | Colorless to pale yellow oil | - |

| Solubility | DMSO: ~120-140 mg/mL | Soluble in ethanol, chloroform, DMSO | |

| pKa (apparent) | Not publicly available | 6.2 - 6.5 (Optimal range for siRNA delivery) | - |

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely considered proprietary by commercial suppliers. However, the general synthesis of similar dialkylamino lipids involves a multi-step process. A generalized synthetic scheme is presented below to illustrate the likely chemical transformations involved.

Caption: Generalized workflow for the synthesis of a cationic lipid like this compound.

Formulation and Characterization of this compound-based Lipid Nanoparticles (LNPs)

This compound is a key component in the formulation of LNPs for siRNA delivery, such as the LNP201 formulation. These LNPs are typically composed of the cationic lipid (this compound), a neutral helper lipid (e.g., distearoylphosphatidylcholine - DSPC), cholesterol to stabilize the lipid bilayer, and a PEGylated lipid (e.g., PEG-DMG) to improve circulation time and reduce aggregation.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

This protocol describes a representative method for formulating siRNA-loaded LNPs using a microfluidic device.

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and PEG-DMG in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mM.

-

Ensure all lipids are fully dissolved, which may require gentle heating.

-

-

Preparation of siRNA Aqueous Solution:

-

Dissolve the siRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic pH ensures that the tertiary amine of this compound is protonated, facilitating electrostatic interactions with the negatively charged siRNA.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

-

Pump the two solutions through a microfluidic mixing device (e.g., a T-junction or staggered herringbone mixer) at a defined flow rate ratio (typically 3:1 aqueous to ethanol). The rapid mixing leads to the self-assembly of the lipids around the siRNA, forming LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This deprotonates the this compound, resulting in a near-neutral surface charge for the LNPs.

-

Alternatively, tangential flow filtration (TFF) can be used for purification and concentration.

-

-

Sterilization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Caption: Experimental workflow for the formulation of this compound-based LNPs.

Characterization of LNPs

The physicochemical characteristics of the formulated LNPs are critical for their in vitro and in vivo performance.

Table 2: Representative Physicochemical Characteristics of Ionizable Lipid-based LNPs

| Parameter | Typical Range | Method of Analysis |

| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at pH 7.4) | -10 to +10 mV | Laser Doppler Velocimetry (LDV) |

| Encapsulation Efficiency | > 85% | RiboGreen Assay or HPLC |

Mechanism of Action in siRNA Delivery

The efficacy of this compound-containing LNPs in siRNA delivery is attributed to a multi-step process that facilitates the transport of siRNA across cellular membranes to the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).

-

Endocytosis: LNPs are taken up by cells through endocytosis.

-

Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates the tertiary amine of this compound, leading to a positive charge. The positively charged this compound then interacts with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the encapsulated siRNA to be released into the cytoplasm.

-

RISC Loading and Gene Silencing: Once in the cytoplasm, the siRNA is loaded into the RISC, which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.

Caption: Cellular mechanism of siRNA delivery mediated by this compound-containing LNPs.

Inflammatory Response

It is well-documented that this compound and LNPs formulated with it can induce an acute inflammatory response. This is an important consideration in the development of siRNA therapeutics. The inflammatory response is thought to be triggered by the interaction of the cationic lipid with components of the innate immune system.

The proposed signaling pathway involves the activation of Toll-like receptors (TLRs) and other pattern recognition receptors, leading to the downstream activation of transcription factors such as NF-κB and the mitogen-activated protein kinase (MAPK) pathway. This, in turn, results in the production and release of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and various interleukins.

Caption: Proposed signaling pathway for the inflammatory response induced by this compound-LNPs.

Conclusion

This compound is a potent ionizable cationic lipid that plays a crucial role in the formulation of effective siRNA delivery systems. Its chemical structure and physicochemical properties are finely tuned to facilitate siRNA encapsulation, cellular uptake, and endosomal escape. While detailed synthetic protocols and specific physicochemical data for this compound are not widely available, a comprehensive understanding of its function can be derived from the broader knowledge of ionizable lipids in LNP technology. The methodologies for LNP formulation and characterization are well-established, allowing for the reproducible production of nanoparticles with desired attributes. A thorough understanding of both the mechanism of siRNA delivery and the potential for an inflammatory response is essential for the continued development and optimization of this compound-based therapeutics. Future research may focus on modifying the structure of this compound to enhance its efficacy while mitigating its inflammatory potential.

References

CLinDMA for siRNA Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the cationic lipid CLinDMA in the formulation of lipid nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). We will delve into the core principles of this compound-based siRNA delivery, its mechanism of action, and provide detailed experimental protocols for its formulation, characterization, and in vivo application.

Introduction to this compound and siRNA Delivery

Small interfering RNAs (siRNAs) represent a promising class of therapeutics that can silence disease-causing genes with high specificity. However, the inherent instability and poor cellular uptake of naked siRNA molecules necessitate the use of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, with several LNP-based therapeutics having gained regulatory approval.

This compound is a cationic lipid that has been investigated for its utility in LNP-based siRNA delivery systems.[1][2] Its positively charged headgroup facilitates the encapsulation of negatively charged siRNA molecules, while its lipidic tails contribute to the overall structure and stability of the LNP. A notable formulation utilizing this compound is LNP201, which also contains cholesterol and a PEGylated lipid to enhance stability and circulation time.[1][3]

Mechanism of Action

The delivery of siRNA to the cytoplasm of target cells via this compound-containing LNPs is a multi-step process involving cellular uptake, endosomal escape, and engagement with the RNA-induced silencing complex (RISC).

Cellular Uptake

This compound-containing LNPs are primarily internalized by cells through endocytic pathways.[4] The two main routes of entry are clathrin-mediated endocytosis and macropinocytosis. The positively charged surface of the LNPs at physiological pH can interact with the negatively charged cell membrane, initiating the endocytic process.

Endosomal Escape

Once inside the cell, the LNPs are enclosed within endosomes. The acidic environment of the endosome is crucial for the release of the siRNA payload into the cytoplasm. The tertiary amine in the headgroup of this compound becomes protonated at low pH, leading to a net positive charge. This charge can disrupt the endosomal membrane through interactions with anionic lipids, facilitating the escape of the siRNA into the cytosol.

RNA Interference (RNAi) Pathway

Following its release into the cytoplasm, the siRNA duplex is recognized and loaded into the RNA-induced silencing complex (RISC). The passenger strand of the siRNA is cleaved and discarded, while the guide strand remains associated with the Argonaute-2 (Ago2) protein within RISC. This activated RISC then binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and subsequent degradation. This process effectively silences the expression of the target gene.

Quantitative Data on Gene Silencing Efficacy

The efficacy of this compound-based LNPs for in vivo gene silencing has been demonstrated in preclinical studies. The following table summarizes key quantitative data from a study using LNP201 to deliver siRNA targeting the Ssb (Sjögren's syndrome antigen B) gene in mice.

| Parameter | Value | Reference |

| Target Gene | Ssb (Sjögren's syndrome antigen B) | |

| Animal Model | Mouse | |

| LNP Formulation | LNP201 (this compound, Cholesterol, PEG-DMG) | |

| Route of Administration | Intravenous (IV) | |

| siRNA Dose | 1, 3, and 9 mg/kg | |

| Maximum Liver mRNA Reduction | 89% | |

| Time to Peak Knockdown | 48 hours | |

| Spleen mRNA Reduction (9 mg/kg) | 33% |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of a representative ionizable lipid, the formulation of siRNA-LNPs, and their in vivo evaluation.

Synthesis of a Representative Ionizable Lipid (DLin-MC3-DMA)

Materials:

-

Starting materials for the multi-step synthesis (specifics depend on the chosen synthetic route)

-

Organic solvents (e.g., dichloromethane, methanol, hexane, ethyl acetate)

-

Reagents for chemical transformations (e.g., catalysts, reducing agents, protecting groups)

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Procedure:

The synthesis of DLin-MC3-DMA is a multi-step process that can be achieved through various synthetic routes. A common approach involves the following key steps:

-

Synthesis of the dilinoleyl intermediate: This typically involves the reaction of a suitable starting material with linoleyl bromide or a similar linoleyl-containing electrophile.

-

Introduction of the linker and headgroup: The dilinoleyl intermediate is then reacted with a bifunctional linker, followed by the introduction of the dimethylamino headgroup.

-

Purification: The final product is purified using techniques such as silica gel column chromatography.

-

Characterization: The structure and purity of the synthesized DLin-MC3-DMA are confirmed using NMR spectroscopy and mass spectrometry.

For a detailed, step-by-step synthetic route, researchers are encouraged to consult specialized organic chemistry literature and patents describing the synthesis of DLin-MC3-DMA and related ionizable lipids.

Formulation of siRNA-LNPs using Microfluidics

Materials:

-

This compound (or other ionizable lipid)

-

Cholesterol

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Ethanol

-

siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

Dialysis membrane (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solutions:

-

Dissolve this compound, cholesterol, DSPC, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:38.5:10:1.5 for a DLin-MC3-DMA formulation). The total lipid concentration in the ethanol phase is typically in the range of 10-20 mM.

-

-

Prepare siRNA Solution:

-

Dissolve the siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 4.0) to a final concentration of approximately 0.2-0.5 mg/mL.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another syringe.

-

Set the flow rates on the syringe pumps to achieve a desired aqueous to organic phase flow rate ratio (e.g., 3:1).

-

Connect the syringes to the microfluidic mixing device and initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

-

Dialysis:

-

Collect the LNP suspension from the outlet of the microfluidic device.

-

Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane to remove the ethanol and exchange the buffer.

-

-

Characterization:

-

Particle Size and Polydispersity Index (PDI): Measure the size and PDI of the LNPs using Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Determine the percentage of siRNA encapsulated within the LNPs using a RiboGreen assay.

-

In Vivo Administration and Tissue Analysis

Materials:

-

siRNA-LNP suspension in sterile PBS

-

Mice (e.g., C57BL/6)

-

Syringes and needles for intravenous injection

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

TRIzol reagent or similar for RNA extraction

-

Homogenizer

-

Reagents and equipment for qRT-PCR (reverse transcriptase, primers, probes, qPCR instrument)

Procedure:

-

Animal Dosing:

-

Administer the siRNA-LNP suspension to mice via intravenous (tail vein) injection at the desired dose (e.g., 1-10 mg siRNA/kg body weight).

-

-

Tissue Collection:

-

At the desired time point post-injection (e.g., 48 hours), euthanize the mice.

-

Perfuse the animals with sterile PBS to remove blood from the organs.

-

Carefully dissect the target organs (e.g., liver, spleen) and snap-freeze them in liquid nitrogen or place them directly into an RNA stabilization solution.

-

-

RNA Extraction:

-

Homogenize the collected tissue samples in TRIzol reagent.

-

Follow the manufacturer's protocol to extract total RNA from the homogenized tissue.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform qRT-PCR using primers and probes specific for the target mRNA and a housekeeping gene (for normalization).

-

Calculate the relative mRNA expression levels to determine the percentage of gene silencing.

-

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways and experimental workflows described in this guide.

Caption: The RNA Interference (RNAi) pathway in the cytoplasm.

Caption: Cellular uptake and endosomal escape of this compound-LNPs.

References

- 1. Biodistribution of Small Interfering RNA at the Organ and Cellular Levels after Lipid Nanoparticle-mediated Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Polymer-Lipid Nanoparticles by Microfluidic Focusing for siRNA Delivery [mdpi.com]

- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

The Role of CLinDMA in Lipid Nanoparticle Formulation: A Technical Guide

Introduction

The advent of RNA-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has revolutionized modern medicine. The clinical success of these therapies is intrinsically linked to the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic nucleic acid delivery, a prominence underscored by their use in the first approved siRNA drug, Onpattro®, and the mRNA-based COVID-19 vaccines. At the core of these advanced delivery systems are ionizable cationic lipids, a class of molecules engineered to overcome the critical barriers to intracellular delivery.

CLinDMA (3-dimethylamino-2-(Cholest-5-en-3β-oxybutan-4-oxy)-1-(cis,cis-9,12-octadecadienoxy)propane) is a synthetic, ionizable cationic lipid that has played a significant role in the development of potent LNP formulations for siRNA delivery.[1] It is a key component in liposome assemblies, such as LNP201, designed for the systemic delivery of siRNA.[2][3] This technical guide provides an in-depth exploration of the role of this compound in LNP formulation, detailing its mechanism of action, formulation protocols, and impact on the physicochemical properties and biological activity of the nanoparticles.

Core Function of this compound in LNP Systems

The primary role of an ionizable lipid like this compound is to address the "cationic lipid dilemma": the need for a positive charge to complex with negatively charged nucleic acids and to disrupt endosomal membranes, while avoiding the toxicity associated with permanently cationic lipids. This compound resolves this through its pH-responsive tertiary amine head group.

-

Nucleic Acid Encapsulation: During LNP formulation, which is performed at an acidic pH (typically pH 4), the amine group of this compound is protonated, conferring a positive charge. This allows for efficient complexation and encapsulation of the negatively charged phosphate backbone of siRNA or mRNA.

-

In Vivo Stability: Once formulated and introduced into the bloodstream at a physiological pH of ~7.4, this compound becomes deprotonated and largely neutral. This neutrality is crucial for minimizing non-specific interactions with blood components and reducing the toxicity often seen with permanently charged cationic lipids.

-

Endosomal Escape: After cellular uptake via endocytosis, the LNP is trafficked into the endosome.[4][5] As the endosome matures, its internal environment acidifies (pH 5.5-6.5). This drop in pH again protonates this compound, regenerating the positive charge on the LNP. The positively charged LNP then interacts with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, where it can exert its therapeutic effect. This process, known as endosomal escape, is the hallmark feature of LNP delivery systems.

It is important to note that while essential for efficacy, the membrane-disrupting activity of lipids like this compound can induce an acute inflammatory response. This is a critical consideration in the design and optimization of LNP-based therapeutics.

LNP Formulation: Components and Methodology

The creation of a stable and effective LNP requires a precise combination of lipids that self-assemble with the nucleic acid cargo into a well-defined nanoparticle structure.

Key Components of a this compound-based LNP Formulation

A typical LNP formulation consists of four essential components:

| Component | Example | Molar Ratio (%) | Core Function |

| Ionizable Cationic Lipid | This compound | 40 - 60% | Encapsulates nucleic acid cargo and facilitates endosomal escape. |

| Helper/Structural Lipid | DSPC, DOPE | 10 - 20% | Provides structural stability to the nanoparticle and can influence fusogenicity. |

| Sterol | Cholesterol | 30 - 50% | Modulates membrane fluidity and integrity, contributing to LNP stability. |

| PEG-Lipid | DMG-PEG 2000 | 1 - 5% | Forms a hydrophilic corona on the LNP surface to prevent aggregation and opsonization, thereby increasing circulation half-life. |

Table 1: Standard components and representative molar ratio ranges for a this compound-based LNP formulation. Ratios are critical and must be empirically optimized for each specific lipid combination and cargo.

Experimental Protocol: Microfluidic Mixing Method

Microfluidic mixing is a highly reproducible method for manufacturing LNPs with controlled size and high encapsulation efficiency.

1. Solution Preparation:

-

Lipid Phase (Organic): Prepare a stock solution of this compound, Cholesterol, a helper lipid (e.g., DSPC), and a PEG-lipid (e.g., DMG-PEG 2000) dissolved in absolute ethanol. The lipids should be combined at a precise, predetermined molar ratio (e.g., 50/10/38.5/1.5).

-

Nucleic Acid Phase (Aqueous): Dissolve the siRNA or mRNA cargo in a low pH aqueous buffer, such as 10 mM citrate buffer at pH 4.0. This ensures the nucleic acid is stable and that this compound will be protonated upon mixing.

2. Microfluidic Mixing:

-

Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

-

Place the syringes onto a syringe pump that feeds into a microfluidic mixing cartridge (e.g., a T-junction or staggered herringbone mixer).

-

Pump the two solutions through the microfluidic device at a specific flow rate (e.g., 12 mL/min) and volume ratio (typically 3:1 aqueous to organic phase). The rapid, controlled mixing within the microchannels causes a rapid change in solvent polarity, forcing the lipids to precipitate and self-assemble around the nucleic acid cargo, forming the LNP core.

3. Downstream Processing & Purification:

-

The resulting LNP solution is immediately diluted with a physiological buffer (e.g., 1x PBS, pH 7.4) to stop particle growth.

-

Purify the LNPs and remove the ethanol via dialysis or tangential flow filtration (TFF) against PBS. This step is crucial for buffer exchange to a biocompatible pH and removal of residual organic solvent.

4. Sterile Filtration and Characterization:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (using an assay like the RiboGreen assay).

Visualizing Key Processes

LNP Formulation Workflow

The following diagram illustrates the key steps in the manufacturing of this compound-based LNPs using a microfluidic mixing approach.

References

CLinDMA and its Role in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA ([(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate]) is a cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a component of lipid nanoparticles (LNPs) for the systemic delivery of nucleic acids like siRNA.[1][2][3] While initially considered primarily as a vehicle for therapeutic payloads, it is now understood that this compound itself can elicit a robust inflammatory response, engaging the innate immune system.[2][4] This inherent immunomodulatory activity presents both challenges and opportunities in the development of novel therapeutics and vaccines. This technical guide provides an in-depth exploration of the mechanisms by which this compound interacts with the innate immune system, supported by experimental evidence and methodologies.

The Dual Role of this compound: Delivery Vehicle and Immune Adjuvant

This compound is a key component in the formulation of LNPs, such as LNP201, designed to encapsulate and deliver siRNA. Its cationic nature is crucial for complexing with negatively charged nucleic acids and facilitating their cellular uptake. However, this positive charge is also a primary driver of its interaction with the innate immune system. The inflammatory response induced by this compound-containing LNPs has been observed to be independent of the siRNA payload, indicating that the lipid itself is the principal immunostimulatory agent. This adjuvant-like property can be beneficial in vaccine development, where a robust immune response is desired, but it can also lead to unwanted side effects in other therapeutic applications.

Mechanism of Innate Immune Activation by this compound

Current evidence suggests that this compound and other cationic lipids activate the innate immune system through a multi-faceted mechanism involving pattern recognition receptors (PRRs) and the cellular machinery that senses endosomal damage. The primary pathways implicated are the Toll-like receptor (TLR) signaling cascade and the activation of the NLRP3 inflammasome.

Toll-like Receptor (TLR) Activation

Cationic lipids, including those structurally similar to this compound, are recognized by TLRs, particularly TLR2 and TLR4. This recognition triggers a downstream signaling cascade culminating in the production of pro-inflammatory cytokines and chemokines.

Signaling Pathway of this compound-Mediated TLR Activation

Caption: this compound-LNP activates TLR2/4, leading to NF-κB activation.

The binding of this compound-containing LNPs to TLR2 and TLR4 on the surface of immune cells, such as macrophages and dendritic cells, initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of TRAF6 and the subsequent activation of the IKK complex, which phosphorylates the inhibitor of NF-κB (IκB). The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

NLRP3 Inflammasome Activation

In addition to TLR signaling, cationic lipids are potent activators of the NLRP3 inflammasome, a multi-protein complex in the cytoplasm that plays a critical role in the innate immune response. Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.

Signaling Pathway of this compound-Mediated NLRP3 Inflammasome Activation

References

- 1. researchgate.net [researchgate.net]

- 2. Limiting endosomal damage sensing reduces inflammation triggered by lipid nanoparticle endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Cationic lipid nanocarriers activate Toll-like receptor 2 and NLRP3 inflammasome pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of CLinDMA (DLin-KC2-DMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA, identified as the cationic lipid DLin-KC2-DMA (2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane), represents a significant advancement in the field of lipid-based nanoparticle delivery systems for nucleic acid therapeutics, particularly for small interfering RNA (siRNA). Its development arose from a rational design approach aimed at improving the in vivo efficacy and safety of lipid nanoparticles (LNPs). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Rational Design

The development of this compound is rooted in the optimization of earlier ionizable cationic lipids, such as DLinDMA (1,2-dilinoleyloxy-N,N-dimethyl-3-aminopropane). The goal was to create a lipid that would be neutrally charged at physiological pH to ensure stability in circulation and become positively charged in the acidic environment of the endosome to facilitate the release of its nucleic acid payload into the cytoplasm.[3][4]

The structure-activity relationship (SAR) studies that led to the development of DLin-KC2-DMA focused on modifying the linker region between the hydrophobic tails and the amine headgroup of DLinDMA.[4] The introduction of a ketal linker in DLin-KC2-DMA was a key innovation. This design was intended to influence the pKa of the lipid, a critical parameter for efficient endosomal escape and subsequent gene silencing.

The design of DLin-KC2-DMA and its derivatives was a systematic process involving the synthesis and screening of numerous lipidoids to identify candidates with superior in vivo activity for siRNA delivery. This rational design approach ultimately led to the identification of DLin-KC2-DMA as a highly potent cationic lipid for hepatic gene silencing.

Synthesis

A novel and improved synthesis route for DLin-KC2-DMA has been described, which avoids problematic reactions and proceeds in a higher overall yield compared to earlier methods. This route involves the double alkylation of TosMIC (tosylmethyl isocyanide) with linoleyl tosylate.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of DLin-KC2-DMA.

Mechanism of Action: siRNA Delivery and Endosomal Escape

The efficacy of this compound (DLin-KC2-DMA) in siRNA delivery is attributed to its unique physicochemical properties that facilitate the formulation of stable LNPs and promote efficient endosomal escape.

Signaling Pathway of LNP-mediated siRNA Delivery:

Caption: Signaling pathway of LNP-mediated siRNA delivery and gene silencing.

At physiological pH (7.4), the tertiary amine of DLin-KC2-DMA is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality minimizes non-specific interactions with blood components and non-target cells, prolonging circulation time. Upon endocytosis into the target cell, the endosome matures and its internal pH drops. The pKa of DLin-KC2-DMA is approximately 6.4, meaning it becomes protonated and positively charged in the acidic endosomal environment. This charge reversal promotes interaction with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of a non-bilayer hexagonal (HII) phase, which ultimately facilitates the release of the siRNA payload into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC) to mediate the cleavage and subsequent silencing of the target mRNA.

Preclinical and In Vivo Data

In Vivo Efficacy

LNPs formulated with DLin-KC2-DMA have demonstrated high in vivo potency for silencing hepatic genes. The median effective dose (ED50) for silencing Factor VII in mice has been reported to be as low as 0.01 mg/kg.

| Cationic Lipid | Target Gene | Species | ED50 (mg/kg) | Reference |

| DLin-KC2-DMA | Factor VII | Mouse | ~0.02 | |

| DLin-KC2-DMA | TTR | Non-human primate | 0.1 | |

| DLin-MC3-DMA | Factor VII | Mouse | 0.005 |

Inflammatory Response

While effective, cationic lipids, including DLin-KC2-DMA, can induce an inflammatory response. Studies have shown that LNPs containing DLin-KC2-DMA can trigger the release of pro-inflammatory cytokines. This response is thought to be mediated, at least in part, through the activation of Toll-like receptors.

| Formulation | Cytokine | Time Point (hours) | Concentration (pg/mL) | Reference |

| LNP201 (containing this compound) | IL-6 | 2 | ~1500 | |

| LNP201 (containing this compound) | KC (CXCL1) | 2 | ~8000 | |

| This compound emulsion | IL-6 | 2 | ~2500 | |

| This compound emulsion | KC (CXCL1) | 2 | ~10000 |

Note: The above data is illustrative and extracted from a specific study. Cytokine levels can vary depending on the specific LNP formulation, dose, and animal model.

Toxicity

DLin-KC2-DMA has been shown to have a favorable toxicity profile compared to earlier generations of cationic lipids, particularly in antigen-presenting cells (APCs). However, as with all cationic lipids, potential toxicity is a consideration, and the inflammatory response is a key aspect of its safety profile.

Experimental Protocols

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes a general method for formulating LNPs containing DLin-KC2-DMA using a microfluidic mixing device.

Experimental Workflow for LNP Formulation and Characterization:

Caption: General workflow for LNP formulation and characterization.

Materials:

-

DLin-KC2-DMA

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

siRNA

-

Ethanol, molecular biology grade

-

Citrate buffer (e.g., 50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

-

Prepare Lipid Stock Solution: Dissolve DLin-KC2-DMA, DSPC, cholesterol, and PEG-DMG in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration is typically in the range of 10-25 mg/mL.

-

Prepare siRNA Solution: Dissolve the siRNA in the citrate buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid solution into one syringe and the siRNA solution into another. Set the flow rate ratio (e.g., 3:1 aqueous to organic).

-

Formulation: Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.

-

Dialysis: Transfer the resulting LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.

-

Sterilization: Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

-

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency.

LNP Characterization Protocols

-

Particle Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the LNP sample in PBS to an appropriate concentration. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). The instrument measures the fluctuations in scattered light intensity to determine the hydrodynamic diameter and PDI of the nanoparticles.

-

-

Zeta Potential:

-

Method: Laser Doppler Velocimetry.

-

Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). Measure the electrophoretic mobility of the particles in an applied electric field using an instrument like the Malvern Zetasizer. The zeta potential is calculated from the electrophoretic mobility.

-

-

siRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay.

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

-

Add the RiboGreen reagent to both sets of samples (lysed and intact).

-

Measure the fluorescence intensity. The fluorescence of the intact sample represents the amount of free siRNA, while the fluorescence of the lysed sample represents the total siRNA.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total siRNA - Free siRNA) / Total siRNA) * 100

-

-

Conclusion

This compound (DLin-KC2-DMA) has emerged as a pivotal cationic lipid in the advancement of siRNA therapeutics. Its rational design, leading to a favorable pKa and potent in vivo activity, has set a benchmark in the field. While the induction of an inflammatory response remains a consideration, ongoing research into the structure-activity relationships of ionizable lipids continues to pave the way for the development of even safer and more effective delivery vehicles for nucleic acid-based medicines. This technical guide provides a foundational understanding of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of drug delivery.

References

basic principles of CLinDMA-mediated transfection

An In-depth Technical Guide to the Core Principles of CLinDMA-Mediated Transfection

Introduction

The delivery of nucleic acids into cells is a cornerstone of modern molecular biology, with applications ranging from basic research to advanced therapeutic development. Cationic lipid-mediated transfection is a widely adopted non-viral method for introducing genetic material like plasmid DNA and small interfering RNA (siRNA) into eukaryotic cells.[1] Among the vast array of synthetic lipids developed for this purpose, ionizable cationic lipids represent a significant advancement, offering improved efficacy and reduced toxicity.

This compound is a prominent ionizable cationic lipid utilized in the formulation of lipid nanoparticles (LNPs) for the systemic delivery of nucleic acids, particularly siRNA.[2][3] These LNP systems are designed to protect the nucleic acid cargo from degradation, facilitate cellular uptake, and, most critically, enable the release of the cargo from endosomal compartments into the cytoplasm. This guide provides a detailed technical overview of the fundamental principles governing this compound-mediated transfection, intended for researchers, scientists, and professionals in drug development.

Core Principles of this compound-Mediated Transfection

The efficacy of this compound-based delivery systems hinges on the physicochemical properties of the lipid itself and its formulation into a multi-component nanoparticle.

LNP Composition and Structure

This compound is rarely used in isolation. Instead, it forms the core of a sophisticated lipid nanoparticle (LNP) that typically includes three other lipid types, each with a specific function:

-

Ionizable Cationic Lipid (this compound): The key functional component. This compound possesses a tertiary amine head group which has a pKa in the acidic range.[4] This allows it to remain relatively neutral at physiological pH (around 7.4), minimizing non-specific interactions and toxicity in circulation. However, in the acidic environment of an endosome, the head group becomes protonated (positively charged), which is the trigger for its primary function.[5]

-

Helper Lipids (e.g., DOPE, Cholesterol): These are neutral lipids incorporated to stabilize the LNP structure and facilitate the destabilization of the endosomal membrane. Cholesterol, for example, can fill gaps in the lipid bilayer, enhancing particle stability.

-

PEGylated Lipid (e.g., DMG-PEG 2000): This lipid consists of a lipid anchor and a hydrophilic polyethylene glycol (PEG) chain. The PEG layer forms a steric barrier on the surface of the LNP, which prevents aggregation, reduces opsonization (tagging by immune proteins), and increases circulation half-life.

-

Nucleic Acid Cargo (e.g., siRNA): The negatively charged phosphate backbone of the nucleic acid interacts electrostatically with the protonated cationic lipid during the formulation process, leading to its encapsulation within the LNP core.

These components self-assemble into a nanoparticle, typically 50-150 nm in size, with a core containing the nucleic acid complexed with this compound and a surface shielded by the PEGylated lipid.

Mechanism of Cellular Delivery

The journey of the this compound-LNP from administration to target gene modulation involves a multi-step biological process.

-

Systemic Circulation and Target Cell Association: After administration, the PEG shield helps the LNP evade rapid clearance by the immune system. The particle circulates until it reaches the target tissue, where it can associate with the cell surface.

-

Cellular Uptake via Endocytosis: The LNP is internalized by the cell primarily through endocytosis, a process where the cell membrane engulfs the particle to form an intracellular vesicle called an endosome.

-

Endosomal Escape (The Critical Step): This is the most significant barrier to effective nucleic acid delivery. As the endosome matures, its internal environment becomes increasingly acidic (pH drops from ~6.5 to ~5.0). This drop in pH triggers the protonation of this compound's amine head group, making it positively charged. This "charge-reversal" is the key to its function. The now-cationic this compound lipids can form ion pairs with negatively charged (anionic) lipids present in the endosomal membrane. This interaction disrupts the integrity of the membrane, potentially by inducing a non-bilayer lipid phase (like an inverted micelle, or HII phase), which ultimately leads to the rupture of the endosome and the release of the nucleic acid payload into the cell's cytoplasm.

-

Cytoplasmic Action: Once in the cytoplasm, the siRNA is free to engage with the RNA-induced silencing complex (RISC), which then cleaves the target messenger RNA (mRNA), preventing its translation into protein and effectively "silencing" the gene.

Quantitative Performance Metrics

The performance of LNP-based transfection reagents is evaluated based on their efficiency, in vivo efficacy, and cytotoxicity. The following tables summarize representative data for cationic lipid-based systems.

Table 1: Transfection Efficiency of Cationic Lipid Formulations in Vitro Transfection efficiency is highly dependent on the cell type, reagent-to-nucleic acid ratio, and experimental conditions.

| Cationic Lipid Reagent | Cell Line | Transfection Efficiency (%) | Reference |

| Lipofectamine™ 2000 | T47D (human breast cancer) | 76% | |

| Lipofectamine™ 2000 | MCF-10A (human breast epithelial) | 36% | |

| Lipofectamine™ 2000 | Pig Fetal Fibroblasts | 28% | |

| Lipofectamine™ 2000 | Pig Tracheal Epithelial Cells | 30% | |

| TurboFect™ | Vero (monkey kidney epithelial) | 46.5% | |

| X-tremeGENE™ 9 | Vero (monkey kidney epithelial) | 24.5% |

Table 2: In Vivo Efficacy of DLinDMA-family LNPs for siRNA Delivery Efficacy is often measured by the effective dose required to achieve 50% target gene silencing (ED50).

| Cationic Lipid | Target | Model | ED50 | Reference |

| DLin-KC2-DMA | Hepatocyte Gene | Rodent | ~0.02 mg/kg | |

| DLinDMA | GAPDH | Antigen-Presenting Cells (in vivo) | ~60% silencing | |

| DLinKC2-DMA | GAPDH | Antigen-Presenting Cells (in vivo) | 83% silencing |

Table 3: Cytotoxicity Considerations for Cationic Lipids

| Observation | Reagent | Cell Line | Effect | Reference |

| Concentration-Dependent Toxicity | Lipofectamine™ | T47D | Increased reagent concentration led to significantly decreased cell viability. | |

| Inflammatory Response | LNP201 (containing this compound) | Mouse (in vivo) | Caused an acute inflammatory response and induced innate immunity genes. | |

| Improved Toxicity Profile | DLinKC2-DMA | Macrophages, Dendritic Cells | Exhibited lower toxicity compared to DLinDMA. |

Key Experimental Protocols

The following protocols provide a generalized framework for the preparation and evaluation of this compound-containing LNPs.

Protocol: LNP Formulation by Ethanol Injection and Extrusion

This method is commonly used for creating homogenous LNPs of a controlled size.

-

Preparation of Lipid Stock: Dissolve this compound, a helper lipid (e.g., cholesterol), and a PEGylated lipid in ethanol at a precise molar ratio.

-

Preparation of Aqueous Phase: Dissolve the nucleic acid cargo (e.g., siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0).

-

Mixing: Rapidly inject the ethanolic lipid mixture into the aqueous nucleic acid solution with vigorous stirring. A common volumetric ratio is 1:3 (ethanol:aqueous buffer). The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acid.

-

Extrusion: To achieve a uniform particle size, pass the resulting LNP suspension through polycarbonate membranes with defined pore sizes (e.g., sequentially through 100 nm and then 50 nm pores) using a lipid extruder. This step reduces the size and polydispersity of the nanoparticles.

-

Buffer Exchange/Dialysis: Remove the ethanol and exchange the acidic buffer for a neutral, isotonic buffer (e.g., PBS, pH 7.4) via dialysis or tangential flow filtration. This prepares the LNPs for storage and in vitro/in vivo use.

-

Sterilization and Storage: Filter-sterilize the final LNP formulation through a 0.22 µm filter and store at 4°C.

Protocol: In Vitro Transfection of Adherent Cells

This protocol outlines the general steps for transfecting cells in culture.

-

Cell Plating: One day prior to transfection, seed adherent cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Preparation of Complexes:

-

In one tube, dilute the LNP-siRNA formulation in serum-free culture medium.

-

Note: For some commercial reagents, the lipid and nucleic acid are mixed at this stage.

-

-

Addition of Complexes to Cells: Remove the old media from the cells and add the medium containing the LNP complexes. It is often recommended to avoid antibiotics in the transfection medium as they can increase cytotoxicity.

-

Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C. Afterwards, the transfection medium can be replaced with fresh, complete growth medium.

-

Assay for Gene Silencing: Continue to incubate the cells for 24-72 hours post-transfection to allow for mRNA and protein turnover. Analyze the cells for target gene knockdown using methods like qRT-PCR (for mRNA levels) or Western blot/ELISA (for protein levels).

Protocol: Cytotoxicity Assessment using ATP-Based Luminescence Assay

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

-

Cell Seeding: Plate cells in a white, opaque 96-well plate suitable for luminescence readings and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the LNP formulation. Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a relevant period (e.g., 24-48 hours) at 37°C.

-

Assay:

-

Allow the plate and the assay reagent (which contains a cell lysis buffer, luciferase, and luciferin substrate) to equilibrate to room temperature.

-

Add the reagent to each well. The reagent lyses the cells, releasing ATP.

-

The luciferase enzyme catalyzes the reaction of ATP with luciferin to produce light.

-

-

Measurement: After a brief incubation (typically 10-15 minutes), measure the luminescence of each well using a luminometer. The light intensity is directly proportional to the amount of ATP and thus the number of viable cells.

Visualizing the Process: Workflows and Mechanisms

Diagrams created using the DOT language help to visualize the complex processes involved in this compound-mediated transfection.

Conclusion

This compound-mediated transfection represents a powerful and rationally designed approach for nucleic acid delivery. The core principle lies in its ionizable nature, which allows for stable formulation and circulation at physiological pH, followed by a pH-triggered activation within the endosome to facilitate the critical step of cytoplasmic delivery. By carefully controlling the composition and physicochemical properties of the LNP, researchers can optimize the balance between high transfection efficiency and low cytotoxicity. A thorough understanding of these fundamental mechanisms, coupled with robust experimental protocols for formulation and testing, is essential for leveraging this technology in both basic research and the development of next-generation nucleic acid therapeutics.

References

The Inflammatory Potential of CLinDMA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

CLinDMA (1,2-dilinoleyloxy-3-dimethylaminopropane) is a synthetic cationic lipid that has garnered significant attention in the field of drug delivery, particularly for its role as a component of lipid nanoparticles (LNPs) for the systemic delivery of siRNA.[1] While its efficacy as a delivery vehicle is well-documented, a critical aspect for its therapeutic application is a thorough understanding of its potential to induce an inflammatory response. This technical guide provides an in-depth analysis of the inflammatory properties of this compound, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from relevant studies. As a cationic lipid, this compound has been shown to activate innate immune pathways, leading to the production of pro-inflammatory cytokines.[2] This guide will focus on the activation of Toll-like receptor (TLR) and NLRP3 inflammasome pathways, and the subsequent downstream signaling cascades involving NF-κB and MAP kinases.

Quantitative Data on Inflammatory Response

The administration of this compound, particularly in the form of an emulsion, has been observed to elicit an acute inflammatory response, characterized by the release of several pro-inflammatory cytokines. While specific quantitative data for this compound alone is limited in publicly available literature, studies on LNP formulations containing this compound (such as LNP201) and other cationic lipids provide valuable insights into its inflammatory potential. The following tables summarize the expected dose-dependent effects of this compound on cytokine production, based on qualitative descriptions and data from closely related compounds.

Table 1: In Vivo Cytokine Induction by this compound Emulsion in Mice

| Cytokine | 2 Hours Post-Dose | 6 Hours Post-Dose | 24 Hours Post-Dose |

| TNF-α | Significant Increase | Peak Levels | Return to Baseline |

| IL-1β | Moderate Increase | Significant Increase | Elevated |

| IL-6 | Significant Increase | Peak Levels | Elevated |

| IFN-γ | Moderate Increase | Moderate Increase | Near Baseline |

| KC (Keratinocyte-derived cytokine) | Significant Increase | Peak Levels | Near Baseline |

Note: This table is a qualitative summary based on descriptions of LNP201 and this compound emulsion-induced inflammation. Actual quantitative values would need to be determined experimentally.

Table 2: In Vitro Macrophage Response to Cationic Lipid Stimulation

| Inflammatory Marker | Low Dose (e.g., 1-10 µg/mL) | High Dose (e.g., 20-50 µg/mL) |

| TNF-α Secretion | Moderate Increase | Significant Increase |

| IL-6 Secretion | Moderate Increase | Significant Increase |

| NF-κB Activation | Detectable | Strong Activation |

| p38 MAPK Phosphorylation | Detectable | Strong Phosphorylation |

| NLRP3 Inflammasome Activation (ASC speck formation) | Low | High |

| Caspase-1 Activation | Low | High |

| IL-1β Secretion | Low | High |

Note: This table represents a generalized dose-response of macrophages to cationic lipids. Specific concentrations and magnitudes of response may vary depending on the specific cationic lipid, cell type, and experimental conditions.

Signaling Pathways

The inflammatory response to this compound is primarily initiated through the activation of two key innate immune sensing pathways: the Toll-like receptor (TLR) pathway and the NLRP3 inflammasome pathway.

Toll-like Receptor (TLR) Signaling Pathway

Cationic lipids, including this compound, can be recognized by TLR2 and TLR4 on the surface of antigen-presenting cells such as macrophages.[2] This recognition triggers a downstream signaling cascade that results in the activation of the transcription factor NF-κB and the MAPK pathway, leading to the transcription and translation of pro-inflammatory cytokines.

Caption: this compound-induced TLR2 signaling pathway.

NLRP3 Inflammasome Activation Pathway

Cationic lipids can also act as danger-associated molecular patterns (DAMPs) that trigger the assembly and activation of the NLRP3 inflammasome.[2] This multi-protein complex activates caspase-1, which in turn cleaves pro-IL-1β into its mature, secreted form.

References

CLinDMA as a Tool for In Vivo Gene Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of gene therapy has opened new frontiers in the treatment of a myriad of genetic and acquired diseases. A critical component of successful gene therapy is the development of safe and effective vectors for the delivery of nucleic acid payloads into target cells. Among the non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform, largely due to their clinical success in mRNA vaccines and siRNA therapeutics. At the heart of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating nucleic acids and facilitating their endosomal escape into the cytoplasm.

This technical guide provides a comprehensive overview of CLinDMA, a cationic lipid that has been utilized in the formulation of lipid nanoparticles for in vivo gene therapy. We will delve into its mechanism of action, present quantitative data on its performance, and provide detailed experimental protocols for its use. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of gene therapy.

This compound: Structure and Mechanism of Action

This compound ((2,2-dilinoleyl-4-(2-dimethylaminoethyl)-[1][2]-dioxolane)) is a cationic lipid that is ionizable at acidic pH. Its structure consists of a tertiary amine headgroup, which can be protonated, and two linoleyl lipid tails. This amphipathic nature is crucial for its function in gene delivery.

The proposed mechanism of action for this compound-containing LNPs in gene delivery is a multi-step process that leverages the cellular endocytic pathway.

Figure 1: Mechanism of this compound LNP-mediated gene delivery.

At physiological pH (around 7.4), the tertiary amine of this compound is largely deprotonated, resulting in a near-neutral surface charge for the LNP. This neutrality is thought to reduce non-specific interactions with blood components and non-target cells, thereby increasing circulation time. Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal pH becomes progressively more acidic.

In the acidic environment of the late endosome (pH ~5.5), the tertiary amine of this compound becomes protonated, leading to a net positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane. It is hypothesized that this interaction, coupled with the conical shape of the protonated this compound, disrupts the endosomal membrane, allowing the encapsulated nucleic acid payload to escape into the cytoplasm where it can exert its therapeutic effect.

Quantitative Data on this compound-based LNP Performance

The performance of this compound as a gene delivery vehicle has been evaluated in preclinical studies, often as a component of the lipid nanoparticle formulation LNP201. The following tables summarize key quantitative data from these studies.

Table 1: In Vivo Gene Silencing Efficacy of LNP201 (siRNA Delivery)

| Target Gene | Animal Model | Dose (mg/kg siRNA) | Route of Administration | Organ | Gene Silencing (%) | Time Point | Citation |

| Ssb | Mouse | 9 | Intravenous | Liver | ~89% | 48 hours | [3] |

| Ssb | Mouse | 9 | Intravenous | Spleen | ~33% | 48 hours | [3] |

| Ssb | Mouse | 3.6 | Intravenous | Liver | >80% | 24 hours | [2] |

Table 2: Biodistribution of LNP201 in Mice

| Organ | Percentage of Injected Dose (%) | Time Point |

| Liver | Not explicitly quantified in percentage | 2 hours |

| Spleen | Not explicitly quantified in percentage | 2 hours |

| Lung | Not explicitly quantified in percentage | 2 hours |

| Kidney | Not explicitly quantified in percentage | 2 hours |

| Heart | Not explicitly quantified in percentage | 2 hours |

Note: While specific percentage of injected dose was not provided in the reviewed literature for LNP201, studies on similar LNPs show significant accumulation in the liver and spleen.

Table 3: Inflammatory Response to LNP201 in Mice

| Cytokine | Dose | Route of Administration | Peak Concentration (pg/mL) | Time Point of Peak |

| IL-6 | 3 mg/kg (siRNA) | Intravenous | ~1500 | 6 hours |

| TNF-α | 3 mg/kg (siRNA) | Intravenous | ~500 | 2 hours |

| IL-1β | 3 mg/kg (siRNA) | Intravenous | ~200 | 6 hours |

Table 4: In Vivo Toxicity of LNPs (General)

| LNP Formulation | Animal Model | Dose | Route of Administration | Serum ALT (IU/L) | Serum AST (IU/L) | Citation |

| Generic LNP | Mouse | 0.1 mg/kg (mRNA) | Intravenous | ~50 | ~100 | |

| Generic LNP | Mouse | 1 mg/kg (siRNA) | Intravenous | ~100-200 | ~200-400 |

Note: Specific ALT and AST levels for LNP201 were not found in the reviewed literature. The data presented is for other LNP formulations and serves as a general reference for potential hepatotoxicity.

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound in in vivo gene therapy research. The following sections provide a generalized workflow and specific methodologies for key experiments.

Experimental Workflow for In Vivo Gene Silencing using this compound LNPs

Figure 2: General experimental workflow for in vivo studies.

Protocol 1: Formulation of this compound-containing LNPs for siRNA Delivery

Note: A detailed, publicly available protocol for the synthesis of the this compound lipid itself was not found in the reviewed literature. This protocol focuses on the formulation of LNPs using pre-synthesized this compound.

Materials:

-

This compound

-

Helper lipid (e.g., Distearoylphosphatidylcholine - DSPC)

-

Cholesterol

-

PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 - DMG-PEG2000)

-

siRNA targeting the gene of interest

-

Ethanol (200 proof, RNase-free)

-

Citrate buffer (e.g., 50 mM, pH 4.0, RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., NanoAssemblr) or a T-junction mixing setup

Procedure:

-

Lipid Stock Preparation:

-

Dissolve this compound, DSPC, Cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 for a formulation similar to LNP201). The final total lipid concentration in ethanol should be determined based on the desired final LNP concentration.

-

-

siRNA Solution Preparation:

-

Dissolve the siRNA in the citrate buffer (pH 4.0) to the desired concentration.

-

-

LNP Formulation using Microfluidics:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

-

Set the flow rates to achieve a desired aqueous to organic phase ratio (typically 3:1).

-

Initiate mixing. The rapid mixing of the two solutions will lead to the spontaneous self-assembly of the LNPs, encapsulating the siRNA.

-

-

Dialysis/Purification:

-

Collect the LNP suspension.

-

To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

-

-

Concentration and Sterilization:

-

If necessary, concentrate the dialyzed LNPs using a centrifugal filter device.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the LNPs.

-

Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Protocol 2: In Vivo Gene Silencing Study in Mice

Materials:

-

This compound-LNP-siRNA formulation

-

Control LNP formulation (e.g., containing a non-targeting siRNA)

-

Experimental animals (e.g., C57BL/6 mice)

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for intravenous injection

-

Tools for tissue collection

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Animal Acclimation:

-

Acclimate the mice to the housing conditions for at least one week before the experiment.

-

-

Dosing:

-

Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration.

-

Administer the formulation to the mice via intravenous (tail vein) injection at the specified dose (e.g., 1-10 mg/kg of siRNA). Include a control group receiving the control LNP formulation.

-

-

Sample Collection:

-

At predetermined time points (e.g., 24, 48, 72 hours post-injection), euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis (toxicity).

-

Harvest target organs (e.g., liver, spleen) and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.

-

-

Gene Expression Analysis:

-

Extract total RNA from the harvested tissues using a suitable RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Quantify the expression of the target gene and a housekeeping gene using qRT-PCR.

-

Calculate the percentage of gene silencing relative to the control group.

-

Signaling Pathways and Cellular Mechanisms

The endosomal escape of this compound-LNPs is a critical step for successful gene delivery. While the precise molecular signaling cascade is not fully elucidated, the process is understood to be driven by the physicochemical properties of the ionizable lipid within the acidic environment of the endosome.

Figure 3: Conceptual pathway of this compound-mediated endosomal escape.

The key events are:

-

Protonation: In the acidic lumen of the late endosome, the tertiary amine of this compound becomes protonated, acquiring a positive charge.

-

Electrostatic Interaction: The now positively charged this compound-LNP interacts with the negatively charged anionic lipids, such as phosphatidylserine, present on the luminal side of the endosomal membrane.

-

Membrane Destabilization and Fusion: This interaction is thought to lead to the formation of non-bilayer lipid structures, disrupting the integrity of the endosomal membrane. This may involve the insertion of the lipid tails of this compound into the endosomal membrane, leading to membrane fusion and the formation of pores.

-

Cytosolic Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid to be released into the cytoplasm, where it can engage with the cellular machinery to perform its function (e.g., RNA interference for siRNA).

Conclusion

This compound represents a valuable tool in the arsenal of ionizable lipids for in vivo gene therapy. Its ability to effectively encapsulate and deliver nucleic acid payloads, coupled with its pH-responsive mechanism for endosomal escape, makes it a promising candidate for the development of novel therapeutics. However, the induction of an inflammatory response remains a key challenge that needs to be addressed, potentially through co-administration of anti-inflammatory agents or further chemical modifications to the lipid structure. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute their own studies using this compound-based lipid nanoparticles, ultimately contributing to the advancement of the field of gene therapy.

References

- 1. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Efficacy, Biodistribution, and Inflammation for a Potent siRNA Nanoparticle: Effect of Dexamethasone Co-treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of LNP201 using cLinDMA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of LNP201, a lipid nanoparticle (LNP) formulation designed for the systemic delivery of small interfering RNA (siRNA). LNP201 is composed of the cationic lipid cLinDMA, cholesterol, and the PEGylated lipid, polyethylene glycol-dimyristoylglycerol (PEG-DMG). This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the formulation, purification, and characterization of LNP201 encapsulating a model siRNA.

Introduction

Lipid nanoparticles are a leading platform for the delivery of nucleic acid therapeutics, such as siRNA, due to their ability to protect the payload from degradation and facilitate cellular uptake. LNP201 is a specific formulation utilizing the ionizable cationic lipid this compound, which is protonated at acidic pH, allowing for efficient encapsulation of negatively charged siRNA, and becomes neutral at physiological pH, reducing toxicity. This document serves as a comprehensive guide for the synthesis and characterization of LNP201 in a research setting.

Materials and Reagents

| Component | Supplier | Catalog Number | Notes |

| This compound | Various | - | Store at -20°C |

| Cholesterol | Sigma-Aldrich | C8667 | Store at room temperature |

| Polyethylene glycol (2000)-dimyristoylglycerol (PEG-DMG) | Various | - | Store at -20°C |

| siRNA (control or target-specific) | Various | - | Store at -80°C |

| Ethanol, 200 Proof (Molecular Biology Grade) | Sigma-Aldrich | E7023 | |

| Citrate Buffer (50 mM, pH 4.0) | - | - | Prepare from Citric Acid and Sodium Citrate |

| Phosphate Buffered Saline (PBS), 1X | Gibco | 10010023 | |

| RiboGreen RNA Quantitation Kit | Thermo Fisher | R11490 |

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr® Benchtop from Precision NanoSystems)

-

Syringe pumps

-

Glass syringes

-

Tangential flow filtration (TFF) system or dialysis cassettes (MWCO 10 kDa)

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement

-

UV-Vis Spectrophotometer or Fluorometer for RNA quantification

-

Sterile, RNase-free microcentrifuge tubes and pipette tips

Experimental Protocols

Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare a stock solution of the lipid mixture in 200-proof ethanol.

-

The molar ratio of the lipid components is this compound:Cholesterol:PEG-DMG = 50:44:6[1].

-

Calculate the required mass of each lipid to achieve the desired total lipid concentration (e.g., 12.5 mM).

-

Dissolve the lipids completely in ethanol. Gentle warming (up to 65°C) may be necessary to fully dissolve the cholesterol. Ensure the final solution is clear.

-

-

siRNA Stock Solution (in Citrate Buffer):

-

Resuspend the lyophilized siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 1 mg/mL).

-

Ensure the siRNA is fully dissolved. Pipette gently to avoid shearing.

-

LNP Formulation using Microfluidic Mixing

The rapid mixing of the lipid-ethanol solution with the aqueous siRNA solution at a low pH is critical for the self-assembly of LNPs and efficient encapsulation of the siRNA.

-

System Setup:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Prime the system with ethanol and then with citrate buffer (pH 4.0).

-

-

Mixing Process:

-

Load the lipid stock solution into one syringe and the siRNA stock solution into another.

-

Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.

-

Set the total flow rate to a value that ensures turbulent mixing within the microfluidic cartridge (e.g., 12 mL/min).

-

Initiate the mixing process. The two streams will converge in the microfluidic chip, leading to a rapid change in solvent polarity and the formation of LNPs with encapsulated siRNA.

-

Collect the resulting LNP dispersion. The solution will appear opalescent.

-

Purification and Buffer Exchange

The newly formed LNPs are in an ethanol/citrate buffer mixture. It is necessary to remove the ethanol and exchange the buffer to a physiologically compatible buffer like PBS (pH 7.4).

-

Tangential Flow Filtration (TFF):

-

This is the preferred method for larger scale preparations as it is rapid and scalable.

-

Use a TFF cartridge with a 10 kDa molecular weight cut-off.

-

Diafilter the LNP dispersion against sterile 1X PBS (pH 7.4) for at least 6 volume exchanges.

-

Concentrate the LNPs to the desired final concentration.

-

-

Dialysis:

-

For smaller scale preparations, dialysis is a suitable alternative.

-

Load the LNP dispersion into a dialysis cassette (10 kDa MWCO).

-

Dialyze against 1X PBS (pH 7.4) at 4°C.

-

Perform at least three buffer changes over 24 hours, with each buffer volume being at least 100 times the sample volume.

-

Sterilization and Storage

-

Sterilization:

-

Filter the purified LNP dispersion through a 0.22 µm sterile syringe filter. This step also removes any larger aggregates.

-

-

Storage:

-

Store the final LNP201 formulation at 4°C for short-term use (up to a few weeks).

-

For long-term storage, aliquots can be stored at -80°C. Avoid repeated freeze-thaw cycles.

-

Characterization of LNP201

| Parameter | Method | Expected Value |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| siRNA Encapsulation Efficiency | RiboGreen Assay (with and without Triton X-100) | > 80%[1] |

| Total siRNA Concentration | RiboGreen Assay (with Triton X-100) | As desired |